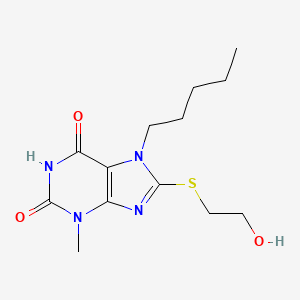

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione

Description

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione is a xanthine-derived purine-2,6-dione analog characterized by:

- 3-methyl substitution: Enhances metabolic stability compared to unsubstituted purine diones .

- 7-pentyl chain: A mid-length alkyl group that balances lipophilicity and solubility .

- 8-(2-hydroxyethylsulfanyl): A polar thioether substituent with a terminal hydroxyl group, which may improve aqueous solubility compared to purely hydrophobic chains (e.g., heptylsulfanyl) .

Properties

IUPAC Name |

8-(2-hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-3-4-5-6-17-9-10(14-13(17)21-8-7-18)16(2)12(20)15-11(9)19/h18H,3-8H2,1-2H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGROHULIKPBAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyethylsulfanyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine core or the hydroxyethylsulfanyl group.

Substitution: Nucleophilic substitution reactions can occur at the purine core or the hydroxyethylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine core .

Scientific Research Applications

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with active sites of enzymes, while the purine core can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

*Calculated molecular weight based on formula C₁₄H₂₁N₄O₃S .

Key Findings:

Substituent Length and Polarity :

- The 2-hydroxyethylsulfanyl group in the target compound likely improves solubility compared to purely hydrophobic chains (e.g., heptylsulfanyl in ). Etophylline’s 2-hydroxyethyl group at R7 demonstrates enhanced bioavailability due to polarity .

- Long alkyl chains (e.g., decylsulfanyl in ) increase lipophilicity but reduce water solubility, limiting therapeutic utility.

Biological Activity: Antimicrobial Activity: Compound 168a (R8 = 4-chlorophenylpyridopyrimidinyl) shows potent Gram-negative activity (MIC = 1.5 mg/mL), outperforming ciprofloxacin in some cases . Enzyme Inhibition: Substitutions at R1/R7 with bulky groups (e.g., phenethyl in ) reduce CK2 inhibition (IC50 > 8.5 μM) . The target compound’s R7 pentyl chain may offer a balance between activity and steric hindrance. Antiviral Potential: Compound 1 in (8-[(1S)-hydroxy-3-oxo-1,3-diphenylpropan-2-yl]thio) inhibits SARS-CoV-2 protease via hydrogen bonding, suggesting hydroxyethylsulfanyl may similarly engage target proteins.

Crystallinity and Formulation :

- Microcrystalline derivatives (e.g., ) with particle size <50 µm and crystallinity >20% exhibit improved dissolution rates. The hydroxyethylsulfanyl group may enhance crystallinity due to hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.